克拉霉素 (9E)-O-甲基肟
描述
Synthesis Analysis
The synthesis of Clarithromycin (9E)-O-Methyloxime involves selective O-methylation processes. Watanabe et al. (1993) and Watanabe et al. (1990) detailed the regioselective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives, achieving a high selectivity necessary for clarithromycin synthesis. This method emphasizes the importance of using a 9-O-substituted erythromycin A 9-oxime as a substrate and highlights the critical role of solvent choice in the methylation process. Similarly, a study by Brunet et al. (2007) introduced an efficient method for preparing clarithromycin through highly regioselective O-methylation at the C(6)-OH of novel derivative 9-pyrimidyloxime erythromycin A, further refining the synthesis process for better yield and purity (Watanabe et al., 1993) (Watanabe et al., 1990) (Brunet et al., 2007).
Molecular Structure Analysis
The molecular structure of Clarithromycin (9E)-O-Methyloxime has been analyzed through various spectroscopic techniques to ensure the accuracy of the synthesis and to understand its structural characteristics. The structural identification by methods such as NMR and HPLC analysis provides insights into the compound's molecular framework and its chemical behavior under different conditions. Studies such as those by Yao Guo-wei (2012) and Duran et al. (2002) have contributed significantly to the understanding of the molecular structure and the effects of different synthesis pathways on the final product's structure (Yao Guo-wei, 2012) (Duran et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of Clarithromycin (9E)-O-Methyloxime have been explored to understand its reactivity and potential modifications. Studies have shown that specific conditions, catalysts, and reaction environments can significantly affect the methylation process and the formation of desired products. For example, the work by Allevi et al. (1999) and Lapa et al. (2017) discusses various synthetic pathways and chemical modifications to optimize the synthesis and enhance the compound's antibacterial properties, offering valuable insights into its chemical behavior (Allevi et al., 1999) (Lapa et al., 2017).
Physical Properties Analysis
The physical properties of Clarithromycin (9E)-O-Methyloxime, such as solubility, melting point, and stability, are crucial for its formulation and application. The solvent effect on its synthesis and the molecular dynamics study by Duran et al. (2004) provide essential information on how different solvents can influence the synthesis yield and the physical characteristics of the product. Understanding these properties is vital for optimizing production and ensuring the compound's efficacy as an antibiotic (Duran et al., 2004).
Chemical Properties Analysis
The chemical properties of Clarithromycin (9E)-O-Methyloxime, including its reactivity, stability under various conditions, and interactions with other substances, are fundamental for its effective use. Research focusing on its chemical modification and interaction with bacterial targets has led to the development of derivatives with enhanced antibacterial activity. The studies by Qin et al. (2018) and Tanikawa and Kashimura (2010) highlight the compound's chemical versatility and its potential for further modification to create more effective antibiotic agents (Qin et al., 2018) (Tanikawa & Kashimura, 2010).
科学研究应用
抗生素性质的修饰
- 合成转化以获得抗菌活性: 一项研究详细阐述了将克拉霉素与苯并氧杂硼连接起来的合成途径,旨在增强其抗菌活性。克拉霉素的 C-9 位取代对某些细菌菌株表现出增加的活性,表明了开发针对耐药细菌更有效抗生素的潜在途径 (Lapa et al., 2017)。
对细胞过程的影响
- 抑制心脏移植中的基质金属蛋白酶: 发现克拉霉素通过抑制基质金属蛋白酶 (MMPs) 来减轻小鼠心脏移植中的急性排斥和慢性排斥,突出了其超越抗菌作用影响细胞重塑和炎症过程的潜力 (Ogawa et al., 2008)。
药物合成和生物利用度
溶剂对合成的影响: 关于克拉霉素合成的研究强调了溶剂对其甲基化过程(其生物活性的关键步骤)的影响。这项研究提供了优化合成方法以获得更好收率和功效的见解 (Duran et al., 2004)。
生物利用度研究: 通过各种方法制备的克拉霉素与脲素的固体分散体显示出改善的药物溶出速率和生物利用度。这表明克拉霉素的有效性可以通过药物制剂来提高,从而可能带来更有效的治疗 (Mohammadi et al., 2014)。
新应用和机制
抗癌潜力: 克拉霉素已被探索其抗癌特性,研究表明自噬抑制和抗血管生成等机制,表明其潜在治疗应用的范围很广,超出了其抗菌用途 (Van Nuffel et al., 2015)。
增强厌氧发酵: 研究了克拉霉素对废弃活性污泥厌氧发酵过程中挥发性脂肪酸产生的影响,揭示了其通过提高发酵效率促进废物处理过程的潜力 (Huang et al., 2019)。
安全和危害
未来方向
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . There is some evidence for a short-term association for first myocardial infarction but none for a long-term association for any outcome .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-HQQTWTRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747349 | |
Record name | PUBCHEM_71314812 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin (9E)-O-Methyloxime | |
CAS RN |
127182-44-9 | |
Record name | PUBCHEM_71314812 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。